molecular formula C19H23N3O2S B4759855 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

Cat. No. B4759855
M. Wt: 357.5 g/mol
InChI Key: BHOTVCLRKMXYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as Compound 1, is a small molecule drug that has been developed for the treatment of cancer. It belongs to a class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and survival of cancer cells.

Mechanism of Action

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 works by inhibiting the activity of specific enzymes called kinases, which are involved in the growth and survival of cancer cells. It specifically targets the kinase known as FAK (focal adhesion kinase), which is overexpressed in many types of cancer cells. By blocking the activity of FAK, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 can inhibit the growth and proliferation of cancer cells, and induce cell death.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. It can inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. It can also induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 has been shown to have anti-angiogenic effects, which means it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 is that it has a well-defined mechanism of action, which makes it an attractive target for scientific research. It has also been shown to be effective against a wide range of cancer types, which suggests that it may have broad clinical applications. However, one limitation of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. In addition, the synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 can be challenging, which may limit its availability for scientific research.

Future Directions

There are several future directions for research on N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1. One area of interest is the development of more efficient synthesis methods, which could increase the availability of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 for scientific research. Another area of interest is the optimization of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 for clinical use, including the development of new formulations and the identification of biomarkers that could predict patient response. In addition, future research could explore the combination of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 with other anticancer drugs, to determine whether it has a role in combination therapy for cancer. Overall, the promising preclinical results of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 suggest that it may have significant potential as a new treatment option for cancer.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide 1 has also been shown to be effective in combination with other anticancer drugs, which suggests that it may have a role in combination therapy for cancer.

properties

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-14(2)19(24)22-11-9-21(10-12-22)16-7-4-3-6-15(16)20-18(23)17-8-5-13-25-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOTVCLRKMXYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
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